![molecular formula C7H13ClN2O2 B13462113 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)
1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-oxa-1,7-diazaspiro[44]nonan-2-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Uniqueness: 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C7H13ClN2O2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
1-methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-6(10)11-5-7(9)2-3-8-4-7;/h8H,2-5H2,1H3;1H |
InChI-Schlüssel |
RAEDHDFJJOBVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)OCC12CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


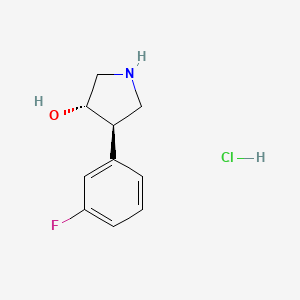
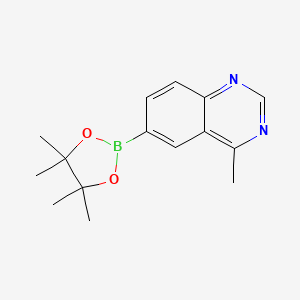
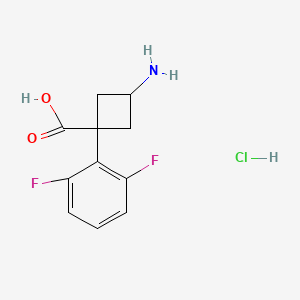
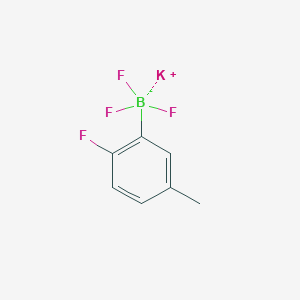

![3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13462063.png)
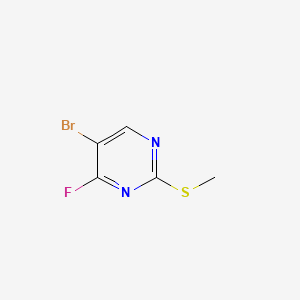
![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
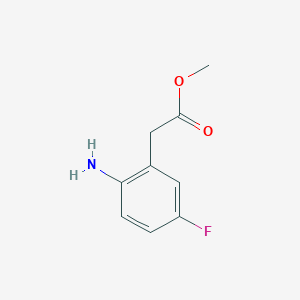
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
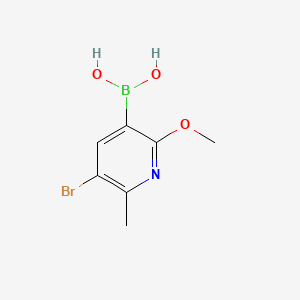
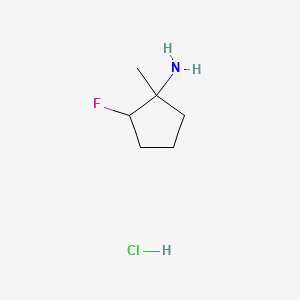
![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)

